![molecular formula C24H20N2O4S2 B1671095 艾格列汀 CAS No. 213411-83-7](/img/structure/B1671095.png)
艾格列汀
概述
描述
艾格列汀是一种有效的过氧化物酶体增殖物激活受体γ(PPARγ)选择性激动剂。它主要以其抗糖尿病特性而闻名,可增强胰岛素敏感性并促进葡萄糖氧化。 艾格列汀在改善胰岛素敏感性和葡萄糖代谢方面显示出巨大潜力,使其成为治疗2型糖尿病的潜在候选药物 .
科学研究应用
Clinical Applications
-
Type 2 Diabetes Management :
- Edaglitazone has been investigated for its efficacy in improving insulin sensitivity and glucose oxidation rates. Clinical studies have shown that it can significantly reduce glycated hemoglobin (HbA1c) levels, which is a critical marker for long-term glucose control in diabetic patients .
- Although development was halted due to safety concerns related to cardiovascular risks and side effects, initial phase II trials indicated that Edaglitazone improved glucose homeostasis effectively .
-
Antiplatelet Activity :
- Recent studies indicate that Edaglitazone possesses antiplatelet properties by increasing intracellular cyclic adenosine monophosphate (cAMP) levels and inhibiting platelet aggregation. This effect may provide a protective cardiovascular benefit, particularly for patients with metabolic syndrome or type 2 diabetes .
-
Potential Antineoplastic Activity :
- Preliminary research suggests that Edaglitazone may have applications beyond metabolic disorders. In animal models, it has been noted to reduce tumor weight significantly when administered at specific dosages. This indicates a potential role in cancer treatment, although further studies are necessary to explore this application fully .
Comparative Efficacy
Edaglitazone's efficacy can be compared with other PPARγ agonists like Rosiglitazone and Pioglitazone. Table 1 summarizes key comparative data:
Compound | PPARγ Affinity (nM) | Insulin Sensitivity Improvement | Antiplatelet Effect | Clinical Status |
---|---|---|---|---|
Edaglitazone | 141 | Significant | Yes | Phase II (discontinued) |
Rosiglitazone | 93 | Moderate | Limited | Marketed |
Pioglitazone | Variable | Significant | Limited | Marketed |
Case Study 1: Efficacy in Type 2 Diabetes
A pooled analysis from three randomized clinical trials involving Edaglitazone demonstrated statistically significant reductions in HbA1c levels compared to placebo groups. Participants receiving Edaglitazone showed improvements in lipid profiles and insulin resistance markers without severe adverse effects like congestive heart failure or significant weight gain .
Case Study 2: Cardiovascular Safety Profile
In studies assessing the cardiovascular implications of PPARγ agonists, Edaglitazone was noted for its potential benefits against platelet aggregation. While some thiazolidinediones have been associated with increased cardiovascular risks, Edaglitazone's profile suggests a more favorable outcome due to its unique mechanism of enhancing cAMP levels within platelets .
作用机制
艾格列汀通过与PPARγ受体结合而发挥其作用,PPARγ受体是一种参与调节葡萄糖和脂质代谢的核受体。结合后,艾格列汀激活受体,导致参与葡萄糖摄取、胰岛素敏感性和脂质代谢的基因转录。 这种激活增强了胰岛素敏感性并促进了葡萄糖氧化,从而改善了葡萄糖代谢 .
生化分析
Biochemical Properties
Edaglitazone interacts with the PPARγ receptor, a key player in the regulation of insulin sensitivity . As a PPARγ agonist, Edaglitazone binds to this receptor, activating it and influencing the transcription of genes involved in glucose and lipid metabolism
Cellular Effects
Edaglitazone’s primary cellular effect is the enhancement of insulin sensitivity and the rate of glucose oxidation . This is achieved through its interaction with the PPARγ receptor, which influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Edaglitazone involves its binding to the PPARγ receptor . This binding activates the receptor, leading to changes in the expression of genes involved in glucose and lipid metabolism .
Metabolic Pathways
Edaglitazone is involved in the PPARγ pathway, influencing the metabolism of glucose and lipids .
准备方法
合成路线和反应条件
艾格列汀可以通过已知亚甲基噻唑烷二酮中间体的还原来合成。 该过程涉及使用通过用氯化汞处理而活化的铝 。合成路线通常包括以下步骤:
- 制备亚甲基噻唑烷二酮中间体。
- 使用活化铝还原中间体。
- 纯化和分离最终产物。
工业生产方法
艾格列汀的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括:
- 大规模制备亚甲基噻唑烷二酮中间体。
- 使用活化铝进行有效还原。
- 采用先进的纯化技术,以高纯度分离艾格列汀。
化学反应分析
反应类型
艾格列汀会经历几种类型的化学反应,包括:
氧化: 艾格列汀在特定条件下可以被氧化,形成各种氧化产物。
还原: 该化合物可以被还原,形成不同的还原衍生物。
取代: 艾格列汀可以发生取代反应,其中特定的官能团被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 常用的还原剂包括硼氢化钠和氢化铝锂。
取代: 在受控条件下使用各种试剂,包括卤素和亲核试剂。
主要形成的产物
这些反应形成的主要产物包括氧化衍生物、还原形式以及具有不同官能团的取代化合物。
相似化合物的比较
艾格列汀与其他PPARγ激动剂(如罗格列酮和吡格列酮)进行比较。虽然所有这些化合物都具有共同的作用机制,但艾格列汀因其对PPARγ的更高选择性和效力而独一无二。类似化合物包括:
罗格列酮: 另一种具有抗糖尿病特性的PPARγ激动剂。
吡格列酮: 用于治疗2型糖尿病的PPARγ激动剂。
阿列格列汀: 一种双重PPARα/γ激动剂,具有治疗心血管疾病的潜在治疗益处.
艾格列汀独特的结构特征和更高的选择性使其成为代谢紊乱领域进一步研究和开发的有希望的候选药物。
生物活性
Edaglitazone is a thiazolidinedione (TZD) compound primarily recognized for its role as a potent and selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is crucial in regulating glucose and lipid metabolism, making Edaglitazone a significant candidate in the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders.
Chemical Profile
- Chemical Name : 5-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]methyl]-2,4-thiazolidinedione
- Alternative Names : R 483, BM 131258
- Molecular Formula : C₁₄H₁₈N₂O₄S
- Purity : ≥98%
Edaglitazone functions by binding to PPARγ, leading to the recruitment of coactivators and subsequent transcriptional regulation of genes involved in glucose and lipid homeostasis. Its binding affinity is comparable to that of other TZDs, such as rosiglitazone, with reported values of 141 nM for Edaglitazone and 93 nM for rosiglitazone in displacement assays .
Table 1: Binding Affinities of Edaglitazone Compared to Other TZDs
Compound | Binding Affinity (nM) |
---|---|
Edaglitazone | 141 |
Rosiglitazone | 93 |
Ciglitazone | >1000 |
Insulin Sensitivity
Edaglitazone has been shown to enhance insulin sensitivity significantly in obese animal models. Studies indicate that it improves glucose uptake in skeletal muscle tissues, which is critical for managing insulin resistance .
Antiplatelet Activity
Recent research highlights Edaglitazone's potential as an antiplatelet agent. It has been observed to increase intraplatelet cyclic adenosine monophosphate (cAMP) levels, thus inhibiting platelet aggregation. This action may confer additional cardiovascular protective benefits beyond its metabolic effects .
Case Studies and Clinical Trials
While comprehensive clinical data specifically focusing on Edaglitazone remains limited, several studies have explored its efficacy in comparison with other TZDs. A notable study revealed that Edaglitazone exhibited superior insulin-sensitizing effects compared to Ciglitazone, demonstrating over 100 times greater potency .
Table 2: Comparative Efficacy in Clinical Trials
Study Reference | Compound | Population | Key Findings |
---|---|---|---|
Fürnsinn et al. | Edaglitazone | Obese Rats | Enhanced insulin sensitivity |
ResearchGate | Edaglitazone | Platelet Aggregation Models | Significant antiplatelet activity observed |
Structural Insights
The structural characteristics of Edaglitazone reveal a bulkier tail group compared to other TZDs, which contributes to its higher binding affinity for PPARγ. The presence of a benzo[b]thiophene moiety enhances its interaction with the receptor compared to the simpler structures found in other TZDs .
属性
IUPAC Name |
5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S2/c1-14-18(25-23(30-14)15-5-3-2-4-6-15)9-11-29-19-8-7-16(21-17(19)10-12-31-21)13-20-22(27)26-24(28)32-20/h2-8,10,12,20H,9,11,13H2,1H3,(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAXAFNSRADSMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870240 | |
Record name | Edaglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213411-83-7, 892128-35-7, 892128-36-8 | |
Record name | Edaglitazone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213411837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edaglitazone, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892128357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edaglitazone, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892128368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edaglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06519 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Edaglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EDAGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GKF7V499B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EDAGLITAZONE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59LQZ96XUU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EDAGLITAZONE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP6GWW0LZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。